

Mass Spectrometry of (3-Methoxyphenyl)methanesulfonyl Chloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: (3-Methoxyphenyl)methanesulfonyl chloride

Cat. No.: B061921

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Introduction

(3-Methoxyphenyl)methanesulfonyl chloride is a sulfonyl chloride derivative of significant interest in organic synthesis and medicinal chemistry. Its reactivity as a key intermediate in the formation of sulfonamides and sulfonate esters makes it a valuable building block in the development of novel therapeutic agents. Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and for monitoring reactions in which it is involved. This technical guide provides a comprehensive overview of the mass spectrometry of **(3-Methoxyphenyl)methanesulfonyl chloride**, focusing on its fragmentation patterns under electron ionization (EI), and offers detailed experimental protocols for its analysis.

Molecular Properties

Property	Value
Molecular Formula	C ₈ H ₉ ClO ₃ S
Molecular Weight	220.67 g/mol
SMILES	<chem>COC1CCCC(CS(Cl)(=O)=O)c1</chem>
InChI Key	HIBDAKCYUPOBNR-UHFFFAOYSA-N

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV).^{[1][2]} This process results in the formation of a molecular ion (M⁺) and extensive fragmentation, providing a detailed fingerprint of the molecule's structure.

^[1]

Predicted Fragmentation Pattern

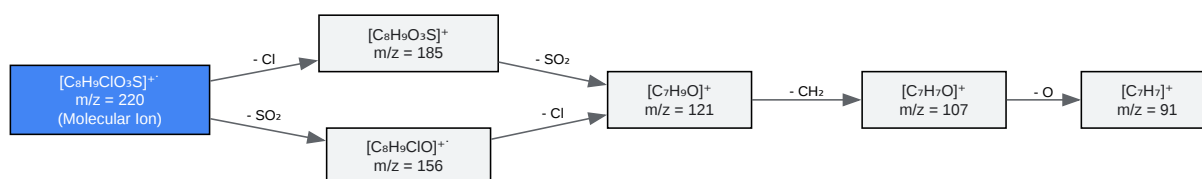
The mass spectrum of **(3-Methoxyphenyl)methanesulfonyl chloride** is expected to be characterized by several key fragmentation pathways. The primary fragmentation events are predicted to be the loss of the chlorine atom, the sulfonyl chloride group, and the characteristic extrusion of sulfur dioxide (SO₂), a common feature in the mass spectra of sulfonyl chlorides.^[3]

The major predicted fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

m/z	Predicted Fragment Ion	Formula	Description
220	$[\text{C}_8\text{H}_9\text{ClO}_3\text{S}]^{+\cdot}$	$\text{C}_8\text{H}_9\text{ClO}_3\text{S}$	Molecular Ion ($\text{M}^{+\cdot}$)
185	$[\text{C}_8\text{H}_9\text{O}_3\text{S}]^+$	$\text{C}_8\text{H}_9\text{O}_3\text{S}$	Loss of Cl
156	$[\text{C}_8\text{H}_9\text{ClO}]^{+\cdot}$	$\text{C}_8\text{H}_9\text{ClO}$	Loss of SO_2
121	$[\text{C}_7\text{H}_9\text{O}]^+$	$\text{C}_7\text{H}_9\text{O}$	Loss of SO_2Cl
107	$[\text{C}_7\text{H}_7\text{O}]^+$	$\text{C}_7\text{H}_7\text{O}$	Tropylium-like ion from methoxybenzyl moiety
91	$[\text{C}_7\text{H}_7]^+$	C_7H_7	Tropylium ion
77	$[\text{C}_6\text{H}_5]^+$	C_6H_5	Phenyl cation

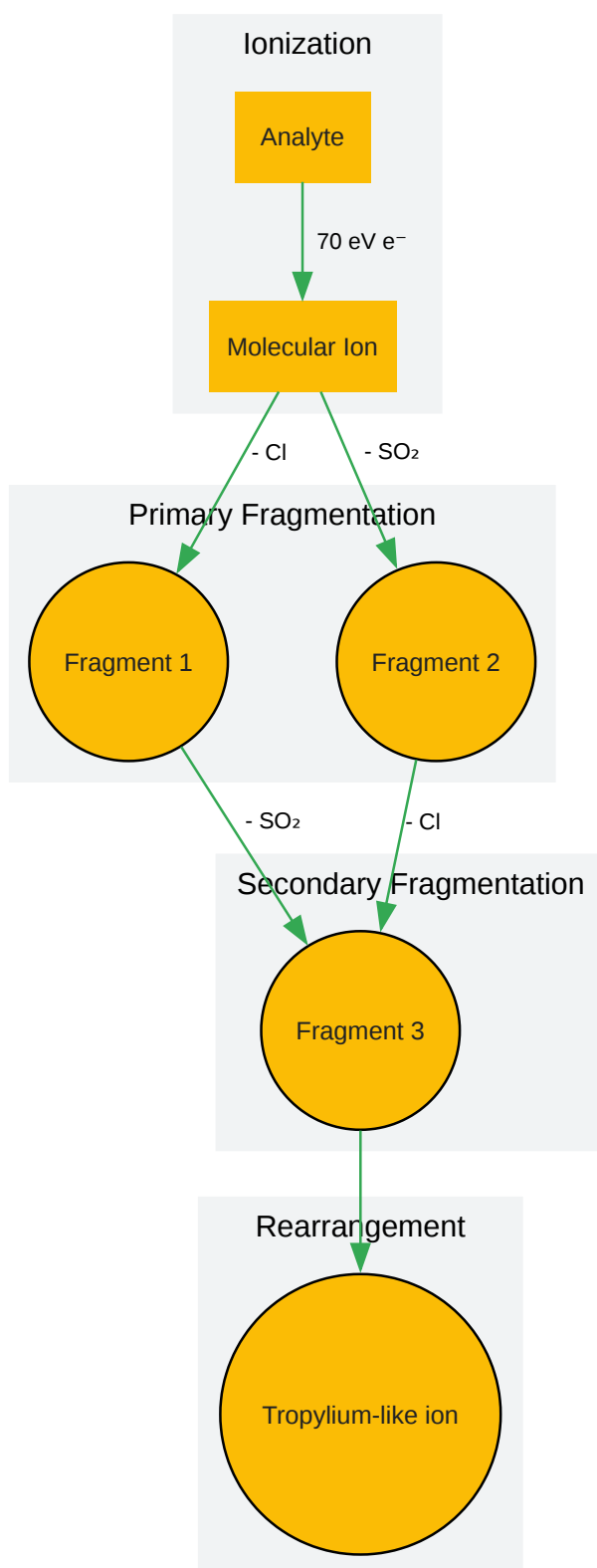
Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways of **(3-Methoxyphenyl)methanesulfonyl chloride** under electron ionization.



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Caption: Predicted major fragmentation pathways of **(3-Methoxyphenyl)methanesulfonyl chloride**.



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Caption: Logical workflow of fragmentation events in EI-MS.

Experimental Protocols

The following is a general experimental protocol for the analysis of **(3-Methoxyphenyl)methanesulfonyl chloride** using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Sample Preparation

- **Dissolution:** Accurately weigh approximately 1 mg of **(3-Methoxyphenyl)methanesulfonyl chloride** and dissolve it in 1 mL of a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Dilution:** Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.

GC-MS Instrumentation and Parameters

- **Gas Chromatograph:** Agilent 7890B GC or equivalent.
- **Mass Spectrometer:** Agilent 5977A MSD or equivalent.
- **Ion Source:** Electron Ionization (EI).
- **Injector:** Split/splitless injector.
- **Column:** HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

Method Parameters

Parameter	Setting
Injector Temperature	250 °C
Injection Volume	1 µL
Split Ratio	50:1 (can be adjusted based on sample concentration)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	- Initial Temperature: 100 °C (hold for 2 min) - Ramp: 15 °C/min to 280 °C - Final Hold: 5 min at 280 °C
MS Source Temperature	230 °C
MS Quadrupole Temperature	150 °C
Ionization Energy	70 eV
Mass Range	m/z 40-400
Scan Speed	1562 amu/s

Data Analysis

- Total Ion Chromatogram (TIC): Identify the peak corresponding to **(3-Methoxyphenyl)methanesulfonyl chloride**.
- Mass Spectrum: Obtain the mass spectrum of the identified peak by averaging the scans across the peak width.
- Fragmentation Analysis: Identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.
- Library Search (Optional): Perform a library search against a commercial mass spectral database (e.g., NIST, Wiley) to aid in identification, although a match may not be available for this specific compound.

Safety Precautions

(3-Methoxyphenyl)methanesulfonyl chloride is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

The mass spectrometric analysis of **(3-Methoxyphenyl)methanesulfonyl chloride** by electron ionization provides valuable structural information through its characteristic fragmentation patterns. The predicted loss of chlorine, sulfur dioxide, and the formation of a stable methoxybenzyl cation are key features to look for in the mass spectrum. The experimental protocol provided in this guide offers a starting point for the reliable analysis of this compound, which is essential for its application in research and drug development.

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